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Compound of Interest

Compound Name: Antitumor agent-175

Cat. No.: B15601157

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has
emerged as a critical regulator of immune responses, particularly within the tumor
microenvironment (TME).[1][2] A member of the basic helix-loop-helix/Per-Arnt-Sim
(bHLH/PAS) family of transcription factors, AHR plays a key role in mediating cellular
responses to a variety of small molecules.[3] In the context of cancer, the AHR pathway can be
co-opted by tumors to create an immunosuppressive TME, thereby facilitating immune evasion.

[1]14]

One of the primary endogenous activators of AHR in the TME is kynurenine, a metabolite of the
essential amino acid tryptophan.[4][5][6] Many tumors upregulate enzymes such as
indoleamine 2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO), leading to the
depletion of tryptophan and the accumulation of kynurenine.[4][7][8] This kynurenine then binds
to and activates AHR in various immune cells.[3][6] AHR activation triggers a cascade of
downstream signaling events that promote broad immunosuppression, characterized by the
induction of regulatory T cells (Tregs), the suppression of cytotoxic T-lymphocyte and natural
killer (NK) cell function, and the promotion of immune-tolerant dendritic cells (DCs).[3][8]

Given its central role in tumor-mediated immune suppression, the AHR pathway represents a
compelling target for cancer immunotherapy. IK-175 is a novel, potent, and selective oral AHR
antagonist designed to block this immunosuppressive signaling cascade and restore anti-tumor
immunity.[5][6] This technical guide provides a comprehensive overview of the mechanism of
action, preclinical data, and experimental methodologies used to characterize IK-175.
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IK-175: Mechanism of Action

IK-175 is an orally bioavailable small molecule that selectively targets and binds to the AHR,
preventing its activation by endogenous ligands like kynurenine.[3] By antagonizing AHR, IK-
175 effectively reverses the immunosuppressive effects within the TME.[9] The core
mechanism involves preventing the AHR from translocating to the nucleus, thereby inhibiting
the transcription of immune-modulating genes that lead to immunosuppression.[3][10] This
blockade restores and enhances the body's natural anti-tumor immune response by shifting the
TME from an immunosuppressive to a pro-inflammatory state.[5][9] Specifically, AHR inhibition
with IK-175 leads to a decrease in suppressive immune cells like Tregs and an increase in the
activity and proliferation of effector immune cells, such as cytotoxic T-cells.[3][9]
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Figure 1: Mechanism of action of IK-175 as an AHR antagonist.
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Preclinical Pharmacology
In Vitro Activity

IK-175 demonstrates potent and selective inhibition of the AHR pathway in multiple in vitro
systems.[5] In a HepG2 cell line engineered with a dioxin response element (DRE)-luciferase
reporter, IK-175 potently inhibited basal AHR activity.[1] Its activity extends across species,
inhibiting AHR in human, monkey, rat, and mouse experimental systems.[5][6] Furthermore, IK-
175 shows high selectivity, with minimal off-target activity against the structurally similar
pregnane X receptor (PXR) and a panel of other kinases.[1][5]

Assay System Species Endpoint ICso0 (nmol/L) Reference
HepG2 DRE- AHR Inhibition

) Human 14 [1]
Luciferase (Basal)

IL-22 Production

Activated T-cells Human (Kynurenine- 7 [1][5]
stimulated)
) CYP1A1 Gene
Activated T-cells Human ] 11 [5]
Expression
) IL-22 Gene
Activated T-cells Human ] 30 [5]
Expression

Table 1:In Vitro
AHR Antagonist
Activity of IK-
175.

In human primary immune cells, IK-175 reverses the immunosuppressive phenotype induced
by AHR activation.[5] Treatment of activated human T-cells with IK-175 resulted in a
concentration-dependent decrease in the expression of AHR target genes like CYP1Al and
IL22.[5] This was accompanied by a reduction in the secretion of the anti-inflammatory cytokine
IL-22 and a significant increase in the production of the pro-inflammatory cytokine IL-2.[1][5]
Moreover, in a Th17 differentiation assay, IK-175 treatment led to a decrease in the population
of suppressive IL-17A-, IL-22* expressing T-cells, further demonstrating its ability to shift the
immune response towards a pro-inflammatory state.[1][5][6]
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Cell Type Measurement Effect of IK-175 Reference
Activated Human T- ) Decrease (ICso =7

IL-22 Production [1][5]
cells nM)

Activated Human T- ]
I IL-2 Production 2-fold Increase [11[5]
cells

Differentiating T-cells IL-17A-, IL-22* T-cell

] Decrease [5]1[6]
(Th17) Population

Table 2: Effects of IK-
175 on Human T-Cell
Cytokine Production

and Differentiation.

In Vivo Pharmacology and Efficacy

IK-175 exhibits favorable pharmacokinetic (PK) properties across multiple preclinical species,
supporting its development as an oral therapeutic.[1][5] In mice, IK-175 is orally bioavailable
and demonstrates on-target in vivo activity by dose-dependently blocking ligand-stimulated
transcription of the AHR target gene Cyplal in both the liver and spleen.[5][6]

. Oral Elimination
Species Dose (Oral) ) o ) Reference
Bioavailability Half-life

Balb/c Mouse 3 mg/kg ~50% ~7 hours [1][5]

Table 3:
Pharmacokinetic
Properties of IK-
175 in Mice.

In syngeneic mouse tumor models, oral administration of IK-175 remodels the TME to be more
pro-inflammatory.[9] Treatment leads to an increase in pro-inflammatory cytokines and CD8* T-
cells within tumor-draining lymph nodes.[9] Within the tumor itself, IK-175 treatment causes an
increase in pro-inflammatory macrophages and a corresponding decrease in
immunosuppressive Tregs.[9] This modulation of the TME translates into significant anti-tumor
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activity. IK-175 has demonstrated single-agent efficacy and has shown enhanced anti-tumor
activity when combined with checkpoint inhibitors (anti-PD-1) or chemotherapy (liposomal
doxorubicin) in models of colorectal cancer and melanoma.[5][6][9]

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://aacrjournals.org/mct/article/21/8/1261/707184/Discovery-and-Characterization-of-a-Novel-Aryl
https://pubmed.ncbi.nlm.nih.gov/35666806/
https://www.biospace.com/ikena-oncology-to-present-new-preclinical-data-on-ahr-antagonist-ik-175-at-the-society-for-immunotherapy-of-cancer-s-2020-annual-meeting
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4 )

In Vitro Characterization

AHR Reporter Assays
(ICso Determination)

Immune Cell Assays
(Cytokine Profiling, T-cell Differentiation)

Selectivity Screening
(Kinase Panels, PXR)
o /

Advance to In Vivo

e )

In Vivo Eyaluation
Pharmacokinetics (PK)
(Oral Bioavailability, Half-life)

Pharmacodynamics (PD)
(Target Gene Modulation, e.g., Cyplal)

Syngeneic Tumor Models
(Efficacy Studies)
TME Analysis
(Flow Cytometry)

Advance to Clinic

Clinical Dgvelopment

Phase 1 Clinical Trial
(Safety, Tolerability, RP2D)

Click to download full resolution via product page

Figure 2: General experimental workflow for the preclinical evaluation of IK-175.
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Clinical Development

IK-175 is currently being evaluated in a first-in-human, open-label Phase 1a/b clinical trial
(NCT04200963) in patients with advanced solid tumors, both as a monotherapy and in
combination with the anti-PD-1 antibody nivolumab.[9][10] The study has established a
recommended Phase 2 dose (RP2D) of 1200 mg once daily.[10][11]

Initial results show that IK-175 is well tolerated with a manageable safety profile.[10] The most
common treatment-related adverse events include nausea, fatigue, diarrhea, and rash.[10][12]
Importantly, target engagement in patients has been confirmed through ex vivo AHR activation
assays and dose-dependent changes in AHR-regulated genes in tumor biopsies.[13][14]
Preliminary data from the trial have shown encouraging signs of clinical activity, including
confirmed partial responses and durable stable disease, particularly in heavily pre-treated
urothelial carcinoma patients who were refractory to prior checkpoint inhibitor therapy.[10][11]
[14] These findings support the continued development of AHR inhibitors like IK-175 as a
strategy to overcome immune resistance in cancer patients.[13]

Patient
Trial Phase _ Treatment Arms  Key Findings Reference
Population
Well-tolerated,
RP2D
established
Advanced Solid (1200mg QD),
Monotherapy & ]
Phase 1a/b Tumors, o Confirmed target
] Combination w/ [LO][12][13][14]
(NCT04200963) Urothelial ) engagement,
, Nivolumab . ,
Carcinoma Preliminary anti-
tumor activity in
CPl-refractory
patients
Table 4:
Summary of
Preliminary
Clinical Trial
Results for IK-
175.
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Experimental Protocols
AHR Reporter Assay (DRE-Luciferase)

Cell Line: Human hepatoma (HepGZ2) cells are stably transfected with a plasmid containing a
firefly luciferase reporter gene under the control of a promoter with multiple dioxin response
elements (DRES).

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

Compound Treatment: Cells are treated with serial dilutions of IK-175 for a specified period
(e.g., 24 hours) to assess antagonist activity against basal AHR signaling. For stimulated
assays, a known AHR agonist is added along with IK-175.

Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase
substrate is added. The resulting luminescence, which is proportional to AHR transcriptional
activity, is measured using a luminometer.

Data Analysis: Luminescence values are normalized to vehicle-treated controls. ICso values
are calculated by fitting the concentration-response data to a four-parameter logistic
equation.

Human T-Cell Activation and Cytokine Analysis

T-Cell Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells
(PBMCs) of healthy donors using negative selection magnetic beads.

Cell Culture and Activation: Isolated T-cells are cultured in appropriate media and activated
using anti-CD3 and anti-CD28 antibodies, typically coated on culture plates or beads.

Compound Treatment: Activated T-cells are treated with various concentrations of IK-175 in
the presence of an AHR ligand (e.g., kynurenine) or under basal conditions.

Supernatant Collection and Analysis: After a 48-72 hour incubation period, cell culture
supernatants are collected. Cytokine concentrations (e.g., IL-22, IL-2) are quantified using a
multiplex immunoassay platform (e.g., Meso Scale Discovery) or standard ELISA.
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Gene Expression Analysis: Cell pellets are collected for RNA extraction. The expression of
AHR target genes (CYP1A1l, IL22) is quantified using quantitative real-time PCR (QRT-PCR),
with results normalized to a housekeeping gene.

In Vivo Syngeneic Mouse Tumor Models

Tumor Cell Implantation: A specified number of murine tumor cells (e.g., CT26 colorectal
carcinoma) are implanted subcutaneously into the flank of immunocompetent, syngeneic
mice (e.g., Balb/c).

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100
mm?3). Mice are then randomized into treatment groups (e.g., vehicle, IK-175, anti-PD-1,
combination).

Dosing: IK-175 is administered orally, once daily, at specified doses. Antibody treatments are
typically administered intraperitoneally on a defined schedule.

Efficacy Assessment: Tumor volume is measured bi-weekly with calipers. Animal body
weight and overall health are monitored. The primary endpoint is typically tumor growth
inhibition or overall survival.

Pharmacodynamic and TME Analysis: At the end of the study, tumors and tumor-draining
lymph nodes are harvested. Tissues can be used for pharmacodynamic analysis (e.g., gRT-
PCR for target gene modulation) or processed into single-cell suspensions for detailed
immune profiling by flow cytometry to assess changes in immune cell populations (Tregs,
CD8+ T-cells, macrophages, etc.).

Conclusion

IK-175 is a first-in-class, oral, selective AHR antagonist with a well-defined mechanism of

action centered on reversing tumor-associated immune suppression.[10] Preclinical data

robustly demonstrate its ability to inhibit AHR signaling, modulate immune cell function towards

a pro-inflammatory phenotype, and exert anti-tumor activity both as a monotherapy and in

combination with other anti-cancer agents.[5][6][9] Early clinical results are promising, showing

that IK-175 is well-tolerated and can provide clinical benefit to patients with advanced,

treatment-refractory cancers.[13][14] These findings strongly support the continued
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development of IK-175 and validate the AHR pathway as a critical new target in immuno-
oncology aimed at overcoming resistance to existing immunotherapies.[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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